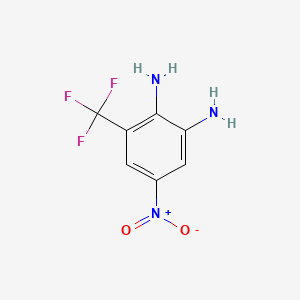
1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6F3N3O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with two amine groups (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 3-(trifluoromethyl)aniline. The process can be summarized as follows:
Nitration: 3-(trifluoromethyl)aniline is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 5-position of the benzene ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(trifluoromethyl)benzene-1,2-diamine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-diaminobenzotrifluoride: Similar structure but lacks the nitro group.
5-trifluoromethyl-1,3-phenylenediamine: Similar structure but lacks the nitro group.
2-methoxy-5-nitrobenzotrifluoride: Contains a methoxy group instead of amine groups.
Uniqueness
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57420-97-0 |
|---|---|
Molecular Formula |
C7H6F3N3O2 |
Molecular Weight |
221.14 g/mol |
IUPAC Name |
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-3(13(14)15)2-5(11)6(4)12/h1-2H,11-12H2 |
InChI Key |
CQVUPEQNBIYXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)
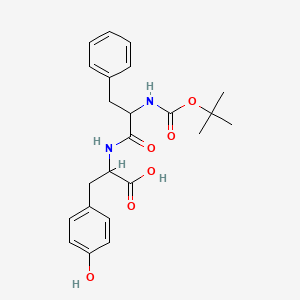
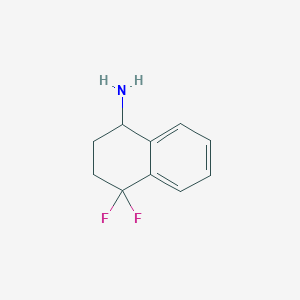
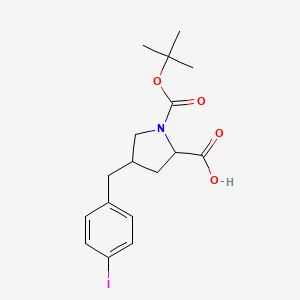
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)
![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)
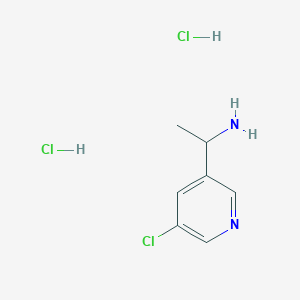

![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
![2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside](/img/structure/B12505228.png)
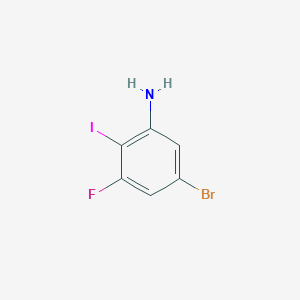
![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)
![2,5-Bis(2-ethylhexyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12505245.png)
